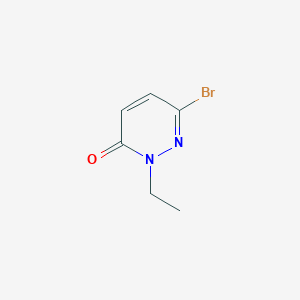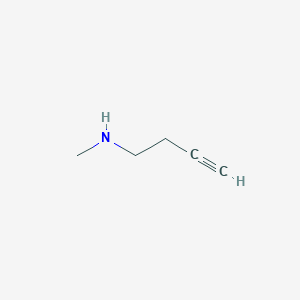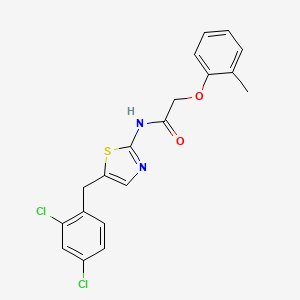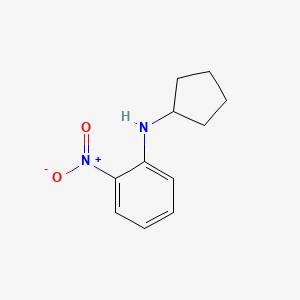
6-Bromo-2-ethylpyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2-ethylpyridazin-3(2H)-one, also known as 6-Br-2-EP, is a heterocyclic compound containing a pyridazine ring with a bromine atom attached to the six-membered ring. It is a colorless solid and is soluble in common organic solvents. This compound has been widely studied for its potential uses in medicine, biochemistry, and other scientific research applications.
Mécanisme D'action
6-Bromo-2-ethylpyridazin-3(2H)-one has been found to interact with the active site of AChE, which is located in the central cavity of the enzyme. It is believed to bind to the active site and inhibit the enzyme’s activity. Additionally, this compound has been found to interact with certain proteins involved in the regulation of cell growth, which may explain its potential use as an anti-cancer agent.
Biochemical and Physiological Effects
This compound has been found to inhibit the activity of AChE, which can lead to an increase in the levels of acetylcholine in the brain. This can have a positive effect on memory, learning, and other cognitive functions. Additionally, this compound has been found to inhibit the growth of certain types of cancer cells, although the exact mechanism of action is not yet known.
Avantages Et Limitations Des Expériences En Laboratoire
6-Bromo-2-ethylpyridazin-3(2H)-one has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable in a wide range of solvents. Additionally, it has been found to be a potent inhibitor of AChE, making it useful for the study of Alzheimer’s disease and other neurological disorders. However, there are some limitations to its use in laboratory experiments. For example, it is not soluble in water, making it difficult to use in aqueous solutions. Additionally, its mechanism of action is not yet fully understood, making it difficult to predict its effects in different experimental conditions.
Orientations Futures
There are several potential future directions for the study of 6-Bromo-2-ethylpyridazin-3(2H)-one. Further research is needed to better understand its mechanism of action and to determine its potential therapeutic uses. Additionally, further studies are needed to evaluate its potential use as an inhibitor of other enzymes and proteins involved in the regulation of cell growth. Furthermore, research is needed to optimize the synthesis of this compound and to develop new methods for its use in laboratory experiments. Finally, further studies are needed to evaluate the safety and efficacy of this compound in humans and animals.
Méthodes De Synthèse
6-Bromo-2-ethylpyridazin-3(2H)-one is synthesized through a two-step process. First, the pyridazine ring is formed by a condensation reaction between 2-amino-5-bromopyridine and ethyl cyanoacetate. The second step involves the replacement of the cyano group with an ethyl group, forming the this compound.
Applications De Recherche Scientifique
6-Bromo-2-ethylpyridazin-3(2H)-one has been studied as a potential inhibitor of the enzyme acetylcholinesterase (AChE). It has been found to be a potent inhibitor of AChE and may be useful in the treatment of Alzheimer’s disease and other neurological disorders. Additionally, this compound has been studied for its potential use as a therapeutic agent for the treatment of cancer, as it has been found to inhibit the growth of certain types of cancer cells in vitro.
Propriétés
IUPAC Name |
6-bromo-2-ethylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c1-2-9-6(10)4-3-5(7)8-9/h3-4H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDRHEVIBSQDKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=CC(=N1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-nitro-4-{4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}phenyl)-1-ethanone](/img/structure/B2909172.png)



![1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-((4-fluorophenyl)thio)ethanone](/img/structure/B2909180.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2909181.png)
![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(azepan-1-ylsulfonyl)benzamide](/img/structure/B2909182.png)


![N-(3-fluorophenyl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2909185.png)

![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2-methylbenzamide](/img/structure/B2909192.png)
![N-(4-ethoxyphenyl)-2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2909193.png)
